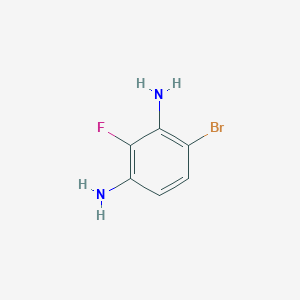
1-Bromo-2,4-diamino-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,4-diamino-3-fluorobenzene is an organic compound with the molecular formula C6H6BrFN2 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2,4-diamino-3-fluorobenzene can be synthesized through a multi-step process. One common method involves the bromination of 2,4-diamino-3-fluorobenzene. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron(III) bromide or aluminum tribromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process needs to be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2,4-diamino-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide can yield 2,4-diamino-3-fluorophenol, while coupling reactions can produce various biaryl compounds .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,4-diamino-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of pharmaceuticals and bioactive compounds.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,4-diamino-3-fluorobenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2,3-diamino-4-fluorobenzene: Similar structure but different substitution pattern.
1-Bromo-3-fluorobenzene: Lacks amino groups, leading to different reactivity and applications.
4-Fluoro-1,2-phenylenediamine: Contains amino and fluorine groups but lacks bromine.
Uniqueness
1-Bromo-2,4-diamino-3-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Eigenschaften
Molekularformel |
C6H6BrFN2 |
|---|---|
Molekulargewicht |
205.03 g/mol |
IUPAC-Name |
4-bromo-2-fluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H6BrFN2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,9-10H2 |
InChI-Schlüssel |
YBLXQYZEQJKJPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)F)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















